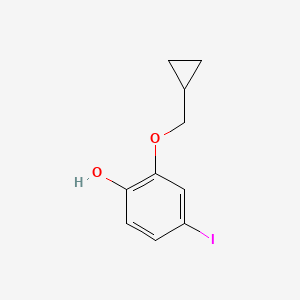
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine side chain.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow processes to ensure high yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyridine derivatives or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparación Con Compuestos Similares
- 3-(6-Methylpyridin-2-yl)propan-1-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
Comparison:
- Structural Differences: The presence of the fluorine atom and the position of the methyl group on the pyridine ring distinguish 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine from its analogs.
- Unique Properties: The fluorine atom imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of this compound may confer distinct advantages in certain research or industrial contexts.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-(5-fluoro-6-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-9(10)5-8(6-12-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
Clave InChI |
JJYNRAVLKUEEKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)CCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


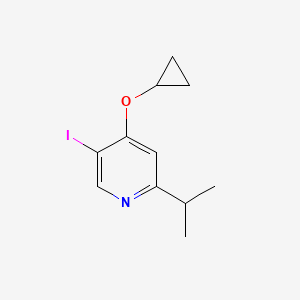

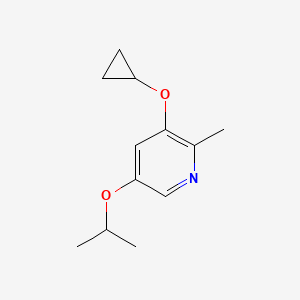

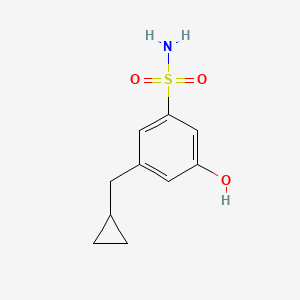
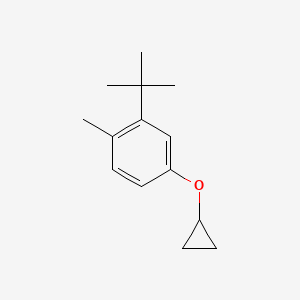
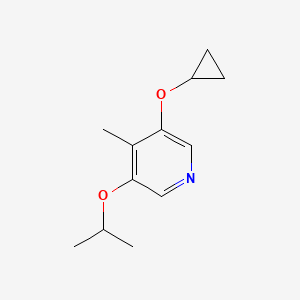
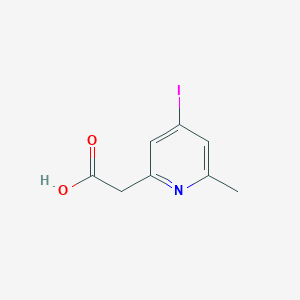
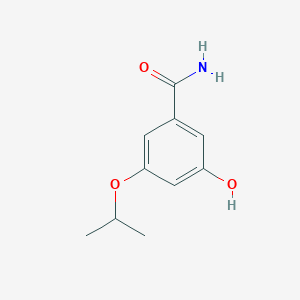
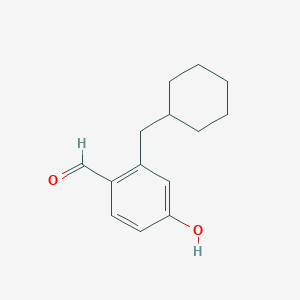
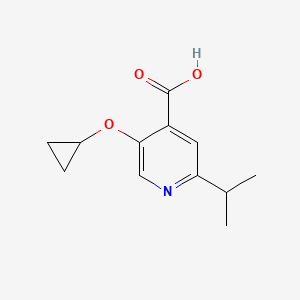

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
